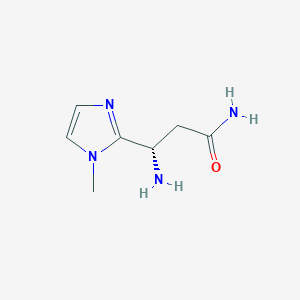
(2S)-2-Amino-2-(3-oxocyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(3-oxocyclopentyl)acetic acid: is an amino acid derivative with a molecular formula of C7H11NO3 and a molecular weight of 157.17 g/mol . This compound features a unique structure characterized by an amino group and a 3-oxocyclopentyl group attached to the acetic acid backbone. Its distinct chemical properties make it a valuable building block in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(3-oxocyclopentyl)acetic acid typically involves the use of α-amino ketones and cyclopentanone derivatives. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . This reaction is carried out under mild conditions, often in the presence of a catalyst such as copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(3-oxocyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amino acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-Amino-2-(3-oxocyclopentyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(3-oxocyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene derivatives: These compounds share a similar cyclopentyl structure and are used in various catalytic applications.
Oxa-spirocycles: These molecules have a spirocyclic structure with an oxygen atom, improving water solubility and reducing lipophilicity.
Uniqueness
(2S)-2-Amino-2-(3-oxocyclopentyl)acetic acid is unique due to its combination of an amino group and a 3-oxocyclopentyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-oxocyclopentyl)acetic acid |
InChI |
InChI=1S/C7H11NO3/c8-6(7(10)11)4-1-2-5(9)3-4/h4,6H,1-3,8H2,(H,10,11)/t4?,6-/m0/s1 |
InChI Key |
HRHHTWSINBNZKD-RZKHNPSRSA-N |
Isomeric SMILES |
C1CC(=O)CC1[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC(=O)CC1C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate](/img/structure/B13072587.png)

![tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13072601.png)

![5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072619.png)

![3-Iodo-6-methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072626.png)




![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methylcyclohexyl)propanoic acid](/img/structure/B13072650.png)


